

Gas chromatography method for Halosulfuronmethyl detection

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An Application Note on the Gas Chromatography Method for **Halosulfuron**-methyl Detection

Introduction

Halosulfuron-methyl is a widely used sulfonylurea herbicide for controlling broadleaf weeds and nutsedge in various crops. Due to its low volatility and thermal instability, direct analysis of halosulfuron-methyl by gas chromatography (GC) is challenging. Consequently, established GC methods rely on the conversion of halosulfuron-methyl to more volatile and thermally stable derivatives for accurate quantification. This application note details two primary indirect GC methodologies for the detection of halosulfuron-methyl, targeting researchers, scientists, and professionals in drug development and agricultural science.

The first method, designed for plant matrices, involves the conversion of **halosulfuron**-methyl to its rearrangement ester (RRE), followed by analysis using a gas chromatograph equipped with a nitrogen-phosphorus detector (GC-NPD). The second method is suitable for soil and livestock commodities and focuses on the extraction and subsequent derivatization of the primary metabolite, 3-chlorosulfonamide acid (3-CSA), for analysis by GC with an electron capture detector (GC-ECD).

Quantitative Data Summary

The following tables summarize the quantitative data associated with the described GC methods for **halosulfuron**-methyl analysis.



Table 1: Method Performance for **Halosulfuron**-methyl as Rearrangement Ester (RRE) by GC-NPD

Parameter	Value	Matrix	Reference
Limit of Quantitation (LOQ)	0.05 ppm	Pear, Grape	[1]
Detector Linearity (r²)	≥ 0.9829	Pear	[1]
Recovery	70% - 120%	Pear	[1]

Table 2: Method Performance for 3-Chlorosulfonamide Acid (3-CSA) Derivative by GC-ECD

Parameter	Value	Matrix	Reference
Final Sample Volume (0.02 ppm fortification)	25 mL	Soil	[2]
Final Sample Volume (0.10 ppm fortification)	200 mL	Soil	[2]

Experimental Protocols

Method 1: Analysis of Halosulfuron-methyl as its Rearrangement Ester (RRE) by GC-NPD

This method is based on the analytical procedure RES-109-97-4 for the determination of **halosulfuron**-methyl in raw agricultural commodities.[1]

- 1. Sample Preparation and Extraction:
- A detailed protocol for the conversion of halosulfuron-methyl to its RRE was not publicly
 available in the searched documents. However, the basis of the determination is the
 conversion of halosulfuron-methyl to its rearrangement ester (RRE).[1]
- 2. Gas Chromatography Nitrogen-Phosphorus Detection (GC-NPD) Conditions:



- Instrument: Gas chromatograph equipped with a nitrogen-phosphorus detector (GC/NPD).[1]
- Column: Specific column details were not provided in the searched documents. A common column for pesticide analysis, such as a DB-5 or equivalent, could be a suitable starting point.
- Temperatures:

Injector: 250 °C

Detector: 300 °C

- Oven Program: Initial temperature of 60 °C, hold for 1 minute, ramp to 280 °C at 10 °C/min, hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
- Injection: 1 μL, splitless mode.

Method 2: Analysis of 3-Chlorosulfonamide Acid (3-CSA) Derivative by GC-ECD

This method is suitable for the determination of **halosulfuron**-methyl metabolites in soil.[2]

- 1. Sample Preparation and Extraction:
- Weigh 75 g of the soil sample into a 250 mL centrifuge bottle.
- Add 130 mL of a 75% acetonitrile/25% water solution.
- Add 15 mL of celite and 25 mL of sea sand.
- Shake vigorously for 15 minutes.
- Evaporate the acetonitrile from the extract.
- Adjust the pH of the remaining aqueous solution to >10 and extract with methylene chloride to remove the aminopyrimidine metabolite.



- Adjust the pH of the aqueous phase to approximately 2 and extract the 3-chlorosulfonamide acid into ethyl acetate.[2]
- 2. Derivatization:
- Derivatize the 3-chlorosulfonamide acid extract with TMS-diazomethane.
- 3. Cleanup:
- Clean up the derivatized sample using a silica solid-phase extraction (SPE) column.
- Elute the column with 100 mL of 30% ethyl acetate/70% isooctane.
- Evaporate the eluate to dryness and redissolve in an appropriate volume of 20% ethyl acetate/80% isooctane for GC analysis.[2]
- 4. Gas Chromatography Electron Capture Detection (GC-ECD) Conditions:
- Instrument: Varian 3700 Gas Chromatograph or equivalent with an electron capture detector (ECD).[2]
- Column: Supelco SPB-35 Glass Capillary Column or equivalent.[2]
- Temperatures:
 - Injector: 250 °C
 - o Detector: 320 °C
 - Oven Program: Initial temperature of 100 °C, hold for 2 minutes, ramp to 250 °C at 15
 °C/min, hold for 10 minutes.
- · Carrier Gas: Helium.
- · Makeup Gas: Nitrogen.

Visualizations





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Caption: Workflow for Halosulfuron-methyl analysis as RRE.



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Caption: Workflow for 3-CSA derivative analysis.

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